molecular formula C11H15NO2S B086637 1-(Phenylsulfonyl)piperidine CAS No. 5033-23-8

1-(Phenylsulfonyl)piperidine

Cat. No. B086637
CAS RN: 5033-23-8
M. Wt: 225.31 g/mol
InChI Key: VRYWBMTXKFQBCA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine is an activated diphenyl sulfoxide that can be used as a glycosidic bond donor in the solid-phase synthesis of peptides . It reacts with chloride ions to form a sulfonium ion, which undergoes electrophilic substitution .


Synthesis Analysis

While specific synthesis methods for 1-(Phenylsulfonyl)piperidine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The linear formula for 1-(Phenylsulfonyl)piperidine is C11H15NO2S . It has a molecular weight of 225.312 .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)piperidine has a molecular weight of 209.31 g/mol . It has a melting point of 86 °C .

Scientific Research Applications

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : N'-[(Aryl/alkyl)sulfonyl]-1-(phenylsulfonyl)piperidine derivatives exhibit significant inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are targets in Alzheimer's disease treatment. Molecular docking studies confirm their potential as inhibitors (Khalid, Rehman, & Abbasi, 2014).

  • Anti-bacterial Activity : Synthesized N-substituted derivatives of 1-(phenylsulfonyl)piperidine have been evaluated for antibacterial properties. They displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Enzyme Inhibition for Neurodegenerative Diseases : 5-Substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been synthesized and tested for butyrylcholinesterase (BChE) inhibition, with promising results. These compounds are relevant for neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).

  • 5-HT(2A) Receptor Antagonism : 4-(Phenylsulfonyl)piperidines have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds are significant for their potential use in psychiatric disorders (Fletcher et al., 2002).

  • Analgesic and Anesthetic Effects : 1-(Phenylsulfonyl)piperidine derivatives have been studied for their analgesic and anesthetic effects, particularly in animal models. This research contributes to the development of new pharmaceuticals in pain management (Chen & Weston, 1960).

  • Cyclin-Dependent Kinase Inhibitors : Piperidine derivatives have been synthesized and evaluated as inhibitors of the cyclin-dependent kinase CDK2, important in cancer research. The methodology developed is useful for multiple applications in medicinal chemistry (Griffin et al., 2006).

  • Synthesis of Bioactive Sulfonamides : Sulfonamides with a piperidine nucleus have been synthesized and displayed promising activities against cholinesterase enzymes. This is relevant for treatments of diseases like Alzheimer's and Parkinson's (Khalid, 2012).

Future Directions

Piperidines, including 1-(Phenylsulfonyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(benzenesulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWBMTXKFQBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198344
Record name Piperidine, 1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)piperidine

CAS RN

5033-23-8
Record name 1-(Phenylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
H Khalid, AUR REHMAN, MA Abbasi… - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
A series of new N'-[(alkyl/aryl) sulfonyl]-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized. Starting from ethyl piperidine-4-carboxylate (a), first ethyl 1-(…
Number of citations: 16 journals.tubitak.gov.tr
R Sharma, SS Soman - European Journal of Medicinal Chemistry, 2015 - Elsevier
Type 2 diabetes (T2D) is a lifestyle disease affecting millions of people worldwide. Various therapies are available for the management of T2D and dipeptidyl peptidase-IV (DPP-IV) …
Number of citations: 54 www.sciencedirect.com
H Khalid - 2014 - repository.pastic.gov.pk
In the presented research work sulfonamide, acetamide and oxadiazole functionalities were incorporated as appendants of piperidine. The aim of this work was to synthesize new …
Number of citations: 0 repository.pastic.gov.pk
KM Khan, I Ahmad, S Arshad - J. Chem. Soc. Pak, 2014 - jcsp.org.pk
Due to pharmacological importance of 1, 3, 4-Oxadiazoles, a new series of S-substituted derivatives of 5-[1-(phenylsulfonyl) piperidin-4-yl]-1, 3, 4-Oxadiazol-2-thiol (4a-v) was …
Number of citations: 5 jcsp.org.pk
M Sadeghzadeh, S Sheibani, M Ghandi… - European Journal of …, 2013 - Elsevier
This study presents the synthesis and biological evaluation of a new series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma receptor ligands. It was …
Number of citations: 17 www.sciencedirect.com
OO Ajani, OB Familoni, JO Echeme, F Wu, Z Sujiang - 2013 - ir.unilag.edu.ng
Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents. Hence, a series of new N, N-diethyl amide …
Number of citations: 6 ir.unilag.edu.ng
R Sharma, SS Soman - Synthetic Communications, 2016 - Taylor & Francis
DPP-4 inhibition is one of the most extensively explored approaches for the management of type 2 diabetes (T2D). Most DPP-4 inhibitors in the market contain a proline mimetic active …
Number of citations: 19 www.tandfonline.com
F Wang, M Rafiee, SS Stahl - Angewandte Chemie, 2018 - Wiley Online Library
An electrochemical method has been developed for α‐oxygenations of cyclic carbamates by using a bicyclic aminoxyl as a mediator and water as the nucleophile. The mediated …
Number of citations: 102 onlinelibrary.wiley.com
FE Scully Jr, K Bowdring - The Journal of Organic Chemistry, 1981 - ACS Publications
Organic chloramines react rapidly with sodium benzenesulfinate or sodium toluenesulfinate to form arene-sulfonamides. Derivatization was carried out by three different methods, one …
Number of citations: 37 pubs.acs.org
H Khalid, R Hussain, A Hafeez - Lab-in-Silico, 2020 - researchgate.net
COVID-19 was declared a global pandemic in March 2020. Due to urgency with less time, there was a need to explore the potential treatment to address this severe health issue. Drug …
Number of citations: 22 www.researchgate.net

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